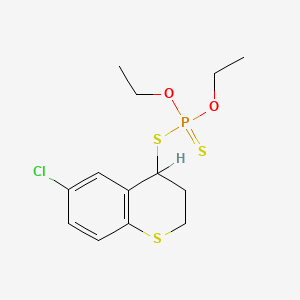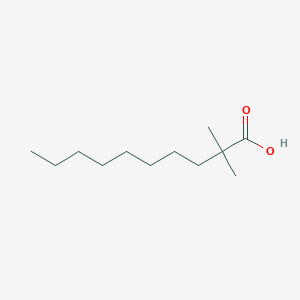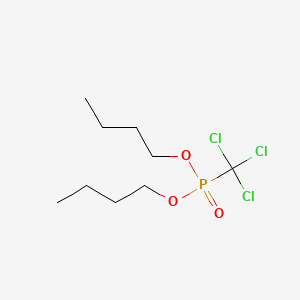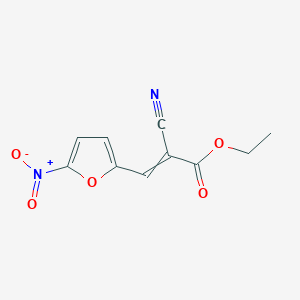
1-(Diphenylmethyl)-4-methylbenzene
Übersicht
Beschreibung
1-(Diphenylmethyl)-4-methylbenzene is a useful research compound. Its molecular formula is C20H18 and its molecular weight is 258.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 53886. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
High-Temperature Ethylene Polymerization
1-(Diphenylmethyl)-4-methylbenzene, as part of sterically demanding Ni(II) α-diimine precatalysts, exhibits significant potential in high-temperature ethylene polymerization. These catalysts demonstrate remarkable thermal stability, suitable for gas-phase polymerizations in industrial settings. Their ability to produce well-defined polyethylene at elevated temperatures (up to 100 °C) with narrow molecular weight distribution (Mw/Mn = 1.09-1.46) highlights their industrial applicability in polymer manufacturing (Rhinehart et al., 2013).
Synthesis of Aryl(dimethyl)gallium Compounds
The reaction of diphenylmercury with trimethylgallium, involving this compound, leads to the formation of various aryl(dimethyl)gallium compounds. These compounds exhibit trigonal planar coordinated gallium atoms and form monomeric molecules that associate into polymeric strands. Their stability and substituent redistribution reactions at higher temperatures are of interest in the field of organometallic chemistry and material science (Jutzi et al., 2008).
Investigation of Phenylene Ring Dynamics
In the study of 1,4-diphenoxybenzene, this compound plays a role in investigating the dynamics of phenylene rings. This research provides insights into the behavior of phenyl rings in various chemical structures, particularly their movement and interactions, which is crucial in understanding the properties of organic compounds and materials (Clayden et al., 1990).
Development of Rh(II) and Rh(I) Complexes
The compound plays a role in the synthesis of Rh(II) and Rh(I) complexes with a two-legged piano-stool geometry. These complexes are important in studying the structure, reactivity, and electronic properties of Rhodium complexes. Such research has implications in catalysis and inorganic chemistry, potentially leading to the development of new catalysts and materials (Dixon et al., 2003).
Polyimide Precursor Studies
This compound is utilized in the study of a polyimide precursor, specifically in the decomplexation and imidization of this diamic acid. The research offers valuable insights into the synthesis and properties of polyimides, which are crucial materials in various industrial applications due to their thermal stability and mechanical strength (Brekner & Feger, 1987).
Cyclometalation of Diphen
yl(2-substituted phenyl)phosphaneThe compound is involved in the regiospecific cyclometalation of diphenyl(2-substituted phenyl)phosphane with methyltetrakis(trimethylphosphane)cobalt(I). This process is crucial for understanding the formation of selectively ortho-metalated complexes, which have applications in the field of organometallic chemistry, particularly in the synthesis and characterization of metal-organic frameworks and catalysts (Klein et al., 2003).
Oxidative Benzylic Substitution
The use of this compound in the oxidative benzylic substitution of azulene-1-azo(4′-methylbenzene)s offers insights into the formation of triarylmethane derivatives and diarylmethanols. This research contributes to the understanding of single-electron transfer oxidation processes, with implications for the synthesis of complex organic molecules and intermediates in pharmaceutical and chemical industries (Razus & Nitu, 2000).
Photosensitized Carbon-Carbon Bond Cleavage
Investigations into the photosensitized carbon-carbon bond cleavage of radical cations involve the use of this compound. These studies are significant in photochemistry, providing a better understanding of the mechanisms involved in the electron transfer processes and their applications in synthetic organic chemistry (Okamoto et al., 1986).
Wirkmechanismus
Target of Action
1-(Diphenylmethyl)-4-methylbenzene, also known as Cyclizine , is an antihistamine and antiemetic drug. Its primary targets are histamine H1 receptors . These receptors play a crucial role in allergic reactions and are involved in the regulation of physiological functions such as sleep, appetite, and cognitive function .
Mode of Action
Cyclizine exerts its effects by antagonizing the H1 histamine receptors, thereby inhibiting the action of histamine on its receptors . This results in the prevention and treatment of nausea, vomiting, and dizziness associated with motion sickness and vertigo . The drug depresses labyrinth excitability and vestibular stimulation, and it may affect the medullary chemoreceptor trigger zone . It also possesses anticholinergic, antihistaminic, central nervous system depressant, and local anesthetic effects .
Biochemical Pathways
It is known that the drug interferes with the normal functioning of histamine h1 receptors, which are involved in various physiological processes . By blocking these receptors, Cyclizine disrupts the normal signaling pathways of histamine, leading to its therapeutic effects .
Pharmacokinetics
The pharmacokinetics of Cyclizine involve the processes of liberation, absorption, distribution, metabolism, and excretion (LADME) . After oral administration, Cyclizine is absorbed from the gastrointestinal tract and widely distributed throughout the body . The drug is metabolized in the liver and excreted in the urine .
Result of Action
The molecular and cellular effects of Cyclizine’s action result in its therapeutic benefits. By blocking histamine H1 receptors, Cyclizine prevents the physiological effects of histamine, thereby alleviating symptoms of motion sickness and vertigo . Its anticholinergic and CNS depressant effects further contribute to its antiemetic and antivertigo properties .
Action Environment
The action, efficacy, and stability of Cyclizine can be influenced by various environmental factors. For instance, the drug’s absorption can be affected by the pH of the stomach, the presence of food, and individual differences in metabolism . Furthermore, certain medical conditions, such as liver or kidney disease, can affect the metabolism and excretion of Cyclizine, potentially altering its efficacy and safety profile . Therefore, these factors should be considered when prescribing and administering Cyclizine.
Biochemische Analyse
Biochemical Properties
1-(Diphenylmethyl)-4-methylbenzene plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The interaction between this compound and cytochrome P450 enzymes involves the binding of the compound to the active site of the enzyme, leading to the oxidation of the compound. This interaction is essential for the compound’s metabolism and its subsequent biochemical effects .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of certain signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins. This interaction can lead to changes in the expression of genes involved in cell growth, apoptosis, and metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with various biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. For example, this compound can inhibit the activity of certain kinases, which are enzymes that phosphorylate proteins and play a crucial role in cell signaling. This inhibition can result in altered cell signaling and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. This degradation can lead to changes in the compound’s biochemical properties and its effects on cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can cause significant changes in cell signaling, gene expression, and metabolism. High doses of this compound can also lead to toxic effects, such as cell death and tissue damage. These dosage-dependent effects are important for understanding the compound’s safety and efficacy in biological systems .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert the compound into more polar metabolites that can be excreted from the body. The metabolism of this compound involves oxidation, reduction, and hydrolysis reactions, which are essential for the compound’s detoxification and elimination .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes by passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, which can influence its localization and accumulation within specific cellular compartments .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria. The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. For example, this compound can be targeted to the mitochondria by specific mitochondrial targeting sequences, where it can exert its effects on mitochondrial function and metabolism .
Eigenschaften
IUPAC Name |
1-benzhydryl-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18/c1-16-12-14-19(15-13-16)20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15,20H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXHVWBUGQJBPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20288040 | |
| Record name | 1-(diphenylmethyl)-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20288040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
603-37-2 | |
| Record name | 1-(Diphenylmethyl)-4-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=603-37-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 603-37-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53886 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(diphenylmethyl)-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20288040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-Hydroperoxy-4,6,6-trimethylbicyclo[3.1.1]heptane](/img/structure/B1619893.png)

![[(3R,9S,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B1619897.png)
![4-chloro-N-[3-(dimethylamino)propyl]-3-nitrobenzene-1-sulfonamide](/img/structure/B1619898.png)
![6-chloro-1-methyl-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1619901.png)
![Acetic acid; 2-amino-6-[(2-aminoacetyl)amino]hexanoic acid](/img/structure/B1619902.png)


![N-[3,5-bis(hydroxyimino)cyclohexylidene]hydroxylamine](/img/structure/B1619906.png)


